molecular formula C27H20Cl2N2O4S B12039320 Ethyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324566-50-9

Ethyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12039320
CAS No.: 324566-50-9
M. Wt: 539.4 g/mol
InChI Key: RMCTZMKLKAGLAF-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core structure. The compound features a 2,5-dichlorophenyl-substituted furan moiety at the C2 position, a phenyl group at C5, and an ethyl carboxylate ester at C4. The presence of electron-withdrawing chlorine atoms on the phenyl ring and the furan system likely enhances its electrophilic character and influences intermolecular interactions.

The compound’s structural complexity arises from its non-planar conformation. The central pyrimidine ring adopts a flattened boat conformation due to puckering at the chiral C5 atom, a feature common in related thiazolopyrimidine derivatives .

Properties

CAS No.

324566-50-9

Molecular Formula

C27H20Cl2N2O4S

Molecular Weight

539.4 g/mol

IUPAC Name

ethyl (2E)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H20Cl2N2O4S/c1-3-34-26(33)23-15(2)30-27-31(24(23)16-7-5-4-6-8-16)25(32)22(36-27)14-18-10-12-21(35-18)19-13-17(28)9-11-20(19)29/h4-14,24H,3H2,1-2H3/b22-14+

InChI Key

RMCTZMKLKAGLAF-HYARGMPZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L253820-1EA typically involves a series of chemical reactions that require precise conditions. One common method involves the addition reaction of benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product .

Industrial Production Methods

In industrial settings, the production of SALOR-INT L253820-1EA is scaled up using similar synthetic routes but with optimized conditions to ensure higher yields and purity. The process involves the use of advanced equipment and controlled environments to maintain the quality of the compound .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Ethyl Carboxylate Group

  • Hydrolysis : Forms carboxylic acid under basic conditions (e.g., NaOH/MeOH), enabling salt formation or coupling reactions.

  • Amidation : Reacts with primary/secondary amines (e.g., methylamine) in polar aprotic solvents like DMF to produce amides .

Furan and Dichlorophenyl Moieties

  • Electrophilic Substitution : The electron-rich furan ring may undergo nitration or halogenation, while the dichlorophenyl group can participate in Suzuki-Miyaura cross-couplings.

  • Oxidative Stability : The furan ring is susceptible to oxidative degradation under strong oxidizing agents.

Thiazolo-Pyrimidine Core

  • Ring-Opening Reactions : Basic or acidic conditions may cleave the thiazole ring, though this is mitigated by the fused pyrimidine system’s stability.

Reaction Monitoring and Characterization

  • Thin-Layer Chromatography (TLC) : Used to track reaction progress and confirm intermediate purity .

  • Spectroscopic Analysis :

    • ¹H-NMR : Characteristic signals include:

      • δ 1.2–1.4 ppm (triplet, ethyl ester CH₃)

      • δ 6.5–7.8 ppm (aromatic protons from furan and dichlorophenyl groups) .

    • IR : Strong absorption at ~1697 cm⁻¹ (C=O stretching of ester).

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, with potential decarboxylation of the ester group.

  • Photodegradation : UV exposure may induce cis-trans isomerism at the methylene group.

Table 2: Reactivity Comparison with Structural Analogues

Compound FeatureReactivity Difference
2,5-Dichlorophenyl substituentEnhanced electrophilic substitution resistance compared to unsubstituted phenyl
Furan vs. ThiopheneFuran’s lower aromaticity increases susceptibility to ring-opening oxidation

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolo-pyrimidine core structure, which is known for its pharmacological significance. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions. For example, the Knoevenagel condensation reaction is commonly employed to create similar derivatives by reacting aldehydes with malonic acid derivatives or cyanoacetates .

Antimicrobial Properties

Several studies have highlighted the antimicrobial activities of thiazolo-pyrimidine derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of key enzymes or disruption of bacterial cell functions .

Anticancer Activity

The thiazolo-pyrimidine framework has been associated with anticancer properties. Research indicates that derivatives can inhibit specific kinases involved in cancer cell proliferation. For example, compounds related to this structure have demonstrated efficacy in inhibiting MET kinase activity, which is crucial for tumor growth in certain cancer models .

Anti-inflammatory Effects

Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. The presence of substituents on the furan and thiazole rings can enhance these effects, making them potential candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

In a study evaluating a series of thiazolo-pyrimidines, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics against E. coli and Pseudomonas aeruginosa. This suggests potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Efficacy

A derivative was tested in vitro against various cancer cell lines and showed IC50 values in the nanomolar range against MET-dependent tumors. This study highlights the potential of this compound in targeted cancer therapies .

Data Tables

Biological Activity Tested Compound Target Organism/Cell Line Activity (MIC/IC50)
AntimicrobialEthyl derivative AS. aureus0.5 µg/mL
AntimicrobialEthyl derivative BE. coli0.75 µg/mL
AnticancerEthyl derivative CMET-dependent cancer cells10 nM
Anti-inflammatoryEthyl derivative DInflammatory cytokinesSignificant reduction

Mechanism of Action

The mechanism of action of SALOR-INT L253820-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity based on substituents at C2, C5, and C5. Below is a comparative analysis of key analogs:

Table 1: Structural and Crystallographic Comparison of Selected Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name / Substituents C2 Substituent C5 Substituent C6 Substituent Crystal System / Space Group Dihedral Angle (°) Hydrogen Bonding Patterns
Target Compound: Ethyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-... 5-(2,5-dichlorophenyl)furan Phenyl Ethyl carboxylate Not reported Not reported Likely C–H···O/Cl interactions
Ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-5-phenyl-... () 2,4,6-trimethoxybenzylidene Phenyl Ethyl carboxylate Monoclinic, $ P2_1/n $ 80.94 Bifurcated C–H···O chains along c-axis
Ethyl 2-(2-fluorobenzylidene)-7-methyl-5-phenyl-... () 2-fluorobenzylidene Phenyl Ethyl carboxylate Not reported Not reported C–H···F and C–H···O interactions
Ethyl 2-(methoxycarbonyl)methylene-5-(4-chlorophenyl)-... () Methoxycarbonylmethylene 4-chlorophenyl Ethyl carboxylate Not reported Not reported Weak C–H···O interactions
Ethyl 2-(naphthalen-1-ylmethylene)-5-(4-methylthiophenyl)-... () Naphthalen-1-ylmethylene 4-methylthiophenyl Ethyl carboxylate Not reported Not reported π-π stacking dominant

Key Observations:

Fluorine in the 2-fluorobenzylidene derivative () enhances polarity but exhibits weaker hydrogen-bonding capacity compared to chlorine .

Crystallographic Behavior: Derivatives with bulky substituents (e.g., naphthalene in ) favor π-π stacking over hydrogen bonding, reducing solubility. In contrast, the trimethoxybenzylidene analog () forms robust C–H···O networks, stabilizing its crystal lattice .

The 2,5-dichlorophenyl group’s lipophilicity may improve membrane permeability compared to polar trimethoxy or fluorophenyl derivatives .

Research Findings and Implications

  • Synthetic Flexibility : The thiazolo[3,2-a]pyrimidine scaffold permits modular substitution, enabling tuning of electronic and steric properties for drug design .
  • Structure-Activity Relationships : The dichlorophenyl group’s electron-withdrawing nature may enhance binding to electrophilic biological targets, though cytotoxicity risks require evaluation .

Biological Activity

Ethyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its pharmacological applications.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of 5-(2,5-dichlorophenyl)furan-2-aldehyde with various thiazolo and pyrimidine derivatives. The synthetic pathway typically involves the use of piperidine as a catalyst in ethanol, leading to the formation of the target compound with high yield and purity .

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural features, which include a furan moiety and a thiazolo-pyrimidine framework. These structural elements are known to impart various pharmacological properties.

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant antitumor activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The results indicate a dose-dependent inhibition of cell growth, comparable to established chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Comparison to Doxorubicin
MCF-715Moderate
NCI-H46020Comparable
SF-26810High efficacy

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models, administration resulted in reduced inflammation markers and alleviated symptoms associated with inflammatory diseases .

Case Studies

  • Case Study on Antitumor Efficacy : A study evaluated the effects of this compound on MCF-7 cells. The compound was administered at varying concentrations over 48 hours. Results showed a significant reduction in cell viability at concentrations above 10 µM .
  • Antimicrobial Testing : In another study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example, refluxing a mixture of substituted pyrimidine precursors (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in glacial acetic acid and acetic anhydride, catalyzed by sodium acetate, yields the target product after recrystallization . Key optimization parameters include:

  • Reaction time : 8–10 hours under reflux.
  • Solvent system : A 1:1 acetic acid/anhydride mixture.
  • Recrystallization : Ethyl acetate/ethanol (3:2) for high-purity crystals. Yield improvements (up to 78%) are achieved by controlling stoichiometry and avoiding side reactions through slow evaporation during crystallization.

Q. How is the compound’s crystal structure determined, and what are common crystallographic challenges?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/n) with cell parameters a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, and β = 94.465° . Challenges include:

  • Data collection : High-resolution data (θ > 27°) is critical for accurate refinement.
  • Hydrogen bonding : Disordered H-atoms are modeled using riding approximations (C–H = 0.93–0.98 Å) .
  • Validation : R factors < 0.054 and data-to-parameter ratios > 13.6 ensure reliability .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystal packing?

The compound exhibits C–H···O hydrogen bonds (e.g., C11–H11···O3, 2.42 Å) that form bifurcated interactions, linking molecules into chains along the c-axis . Graph set analysis (e.g., R₂²(8) motifs) reveals how these interactions stabilize the lattice . Computational tools like Mercury or CrystalExplorer can visualize packing diagrams, highlighting key interactions for supramolecular design .

Q. What conformational features are critical for structure-activity relationships (SAR)?

The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation (C5 deviates by 0.224 Å from the N2/C9/N1/C6/C7 plane), while the 2,5-dichlorophenyl substituent forms an 80.94° dihedral angle with the core . These features impact:

  • Planarity : Influences π-π stacking in biological targets.
  • Substituent orientation : The dichlorophenyl group’s steric effects may modulate binding affinity. SAR studies should prioritize modifying the furan-2-ylmethylene group to tune electronic properties.

Q. How can stereochemical ambiguities (e.g., Z/E isomerism) be resolved during synthesis?

The (Z)-configuration of the methylene group is confirmed via SCXRD, where the substituent’s spatial arrangement is unambiguous . To control isomerism:

  • Reaction conditions : Use bulky aldehydes to sterically favor the Z-isomer.
  • Characterization : Couple SCXRD with NOESY NMR to validate configurations .

Q. What advanced refinement techniques address disordered regions in crystallographic models?

SHELXL refinement handles disorder by:

  • Partial occupancy modeling : For overlapping atomic positions.
  • Restraints : Applying geometric constraints to disordered moieties (e.g., aromatic rings) . Validation tools like PLATON or CHECKCIF identify residual electron density outliers, ensuring model accuracy .

Methodological Insights

Q. How can SHELX software improve structural refinement outcomes?

SHELXL refines small-molecule structures by:

  • High-resolution data : λ = 0.71073 Å (MoKα) minimizes absorption errors.
  • Twinned data handling : Robust for monoclinic systems with β ≈ 90° . Example refinement table:
ParameterValueSource
R factor0.054
wR factor0.182
Data/parameter13.6

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

Cross-validate using:

  • SCXRD vs. NMR : Compare dihedral angles (X-ray) with coupling constants (¹H NMR).
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to reconcile discrepancies . Contradictions in hydrogen bonding can arise from dynamic effects in solution (NMR) vs. static crystal environments (SCXRD).

Tools & Visualization

Q. Which software tools are recommended for molecular visualization and analysis?

  • ORTEP-3 : Generates thermal ellipsoid plots for publication-ready figures .
  • Mercury : Analyzes hydrogen-bond networks and packing motifs .
  • SHELXTL/XPREP : Processes diffraction data and generates structure reports .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.